Cas no 2228682-06-0 (2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine)

2-(5-Chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine is a fluorinated aromatic amine derivative characterized by its chloro and nitro substituents on the phenyl ring, along with a difluoroethylamine side chain. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (amine) groups enables selective functionalization, facilitating further derivatization. Its structural features may contribute to enhanced stability and reactivity in coupling or cyclization reactions. The compound's unique substitution pattern makes it valuable for exploring structure-activity relationships in medicinal chemistry or as a precursor for fluorinated building blocks.
2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine structure
2228682-06-0 structure
Product Name:2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
CAS No:2228682-06-0
MF:C8H7ClF2N2O2
MW:236.603187799454
CID:5903710
PubChem ID:165633013
Update Time:2025-06-09

2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
    • 2228682-06-0
    • EN300-1949033
    • Inchi: 1S/C8H7ClF2N2O2/c9-5-1-2-7(13(14)15)6(3-5)8(10,11)4-12/h1-3H,4,12H2
    • InChI Key: CZAFOKWXDIFCDA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(CN)(F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 236.0164115g/mol
  • Monoisotopic Mass: 236.0164115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine

Comprehensive Overview of 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine (CAS No. 2228682-06-0)

The compound 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine (CAS No. 2228682-06-0) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a difluoroethylamine moiety and a chloronitrophenyl group, make it a subject of interest for scientists exploring novel bioactive compounds. Recent trends in drug discovery highlight the growing demand for fluorinated building blocks, positioning this compound as a valuable candidate for further study.

In the context of modern medicinal chemistry, 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine has attracted attention due to its potential as a precursor for kinase inhibitors and other targeted therapies. Researchers frequently search for "nitrophenyl derivatives in drug design" and "difluoroethylamine applications," reflecting the compound's relevance in current scientific discourse. Its electron-withdrawing nitro group and lipophilic chloro substituent contribute to interesting physicochemical properties that are being investigated for various applications.

The synthesis of CAS 2228682-06-0 typically involves multi-step organic transformations, with particular emphasis on the introduction of the difluoroethylamine functionality. This process has been optimized in recent years to improve yield and purity, addressing common search queries like "efficient synthesis of chloronitrophenyl compounds." Analytical characterization of this material typically employs advanced techniques such as HPLC-MS and NMR spectroscopy, which are crucial for quality control in research applications.

From a biochemical perspective, the 2,2-difluoroethan-1-amine segment of the molecule is particularly noteworthy. Fluorine substitution has become a hot topic in drug development, as evidenced by frequent searches for "fluorine in medicinal chemistry 2024" and "advantages of difluoro compounds." The strategic placement of fluorine atoms in this molecule may influence its metabolic stability and binding affinity, making it a valuable scaffold for further structural modifications.

In material science applications, derivatives of 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine have shown promise as intermediates for functionalized polymers and specialty chemicals. The compound's ability to participate in various coupling reactions makes it versatile for creating complex architectures. Recent publications have explored its use in developing advanced materials with tailored properties, responding to growing interest in "nitrophenyl-containing materials" within the scientific community.

Safety and handling considerations for CAS 2228682-06-0 follow standard laboratory protocols for aromatic nitro compounds. While not classified as hazardous under normal research conditions, proper precautions are recommended when working with this material. This aligns with current industry focus on "sustainable chemical practices" and "green chemistry alternatives," which are among the most searched terms in modern chemical research.

The commercial availability of 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine has increased in recent years, with several specialty chemical suppliers now offering this compound. Market analysis shows growing demand for such fluorinated aromatic amines, particularly from pharmaceutical companies engaged in small molecule drug discovery. Pricing and availability data are frequently sought after, with search terms like "bulk suppliers of CAS 2228682-06-0" becoming more common.

Future research directions for this compound may include exploration of its biological activity profiles and potential as a molecular probe. The scientific community continues to investigate "structure-activity relationships of nitrophenyl compounds," with particular interest in how the difluoroethylamine modification affects biological interactions. These studies contribute to the broader understanding of fluorine effects in drug molecules, a subject of intense current research.

In conclusion, 2-(5-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine (CAS No. 2228682-06-0) represents an important building block in contemporary chemical research. Its combination of aromatic nitro functionality and aliphatic fluorine substitution creates unique opportunities for innovation across multiple scientific disciplines. As research into fluorinated pharmaceuticals and functional materials continues to expand, this compound is likely to maintain its relevance in cutting-edge scientific investigations.

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